molecular formula C16H24N4 B3876277 (Z)-2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)-N-(1,2,4-triazol-4-yl)propan-1-imine

(Z)-2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)-N-(1,2,4-triazol-4-yl)propan-1-imine

Cat. No.: B3876277
M. Wt: 272.39 g/mol
InChI Key: XBWMSYWCFJNHTQ-OCKHKDLRSA-N
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Description

(Z)-2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)-N-(1,2,4-triazol-4-yl)propan-1-imine is a synthetic organic compound that features a cyclopentene ring, a triazole moiety, and an imine group

Properties

IUPAC Name

(Z)-2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)-N-(1,2,4-triazol-4-yl)propan-1-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4/c1-12(2)14-7-6-13(3)15(14)8-16(4,5)9-19-20-10-17-18-11-20/h9-11,14H,1,6-8H2,2-5H3/b19-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWMSYWCFJNHTQ-OCKHKDLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC1)C(=C)C)CC(C)(C)C=NN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC1)C(=C)C)CC(C)(C)/C=N\N2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)-N-(1,2,4-triazol-4-yl)propan-1-imine typically involves multiple steps:

    Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the triazole moiety: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Formation of the imine group: This can be done by reacting an amine with an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring or the imine group.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The triazole moiety can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium azide (NaN₃) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)-N-(1,2,4-triazol-4-yl)propan-1-imine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)-N-(1,2,4-triazol-4-yl)propan-1-amine: Similar structure but with an amine group instead of an imine.

    (Z)-2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)-N-(1,2,4-triazol-4-yl)propan-1-ol: Similar structure but with an alcohol group instead of an imine.

Uniqueness

The uniqueness of (Z)-2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)-N-(1,2,4-triazol-4-yl)propan-1-imine lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)-N-(1,2,4-triazol-4-yl)propan-1-imine
Reactant of Route 2
(Z)-2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)-N-(1,2,4-triazol-4-yl)propan-1-imine

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